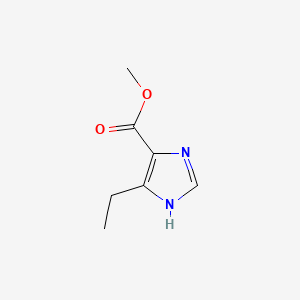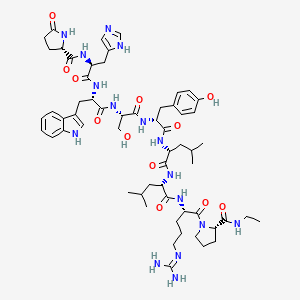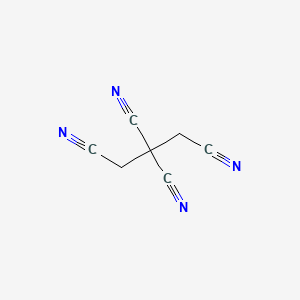
1,2,2,3-Propanetetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3-Propanetetracarbonitrile is a chemical compound with the molecular formula C7H4N4 . It has an average mass of 144.133 Da and a monoisotopic mass of 144.043594 Da .
Molecular Structure Analysis
The molecular structure of 1,2,2,3-Propanetetracarbonitrile consists of 7 carbon atoms, 4 nitrogen atoms, and 4 hydrogen atoms .Aplicaciones Científicas De Investigación
It’s worth noting that compounds similar to 1,2,2,3-Propanetetracarbonitrile, such as 1,1,3,3-Propanetetracarbonitrile, have been used to form stable complexes with transition metals. These complexes find use in various areas of research, including catalysis, materials science, and coordination chemistry.
It’s worth noting that compounds similar to 1,2,2,3-Propanetetracarbonitrile, such as 1,1,3,3-Propanetetracarbonitrile, have been used in the preparation of highly reactive vinylidene cyanide monomer (VCN), via pyrolysis at 180-250°C . These complexes find use in various areas of research, including catalysis, materials science, and coordination chemistry .
It’s worth noting that compounds similar to 1,2,2,3-Propanetetracarbonitrile, such as 1,1,3,3-Propanetetracarbonitrile, have been used in the preparation of highly reactive vinylidene cyanide monomer (VCN), via pyrolysis at 180-250°C . These complexes find use in various areas of research, including catalysis, materials science, and coordination chemistry .
Safety And Hazards
1,2,2,3-Propanetetracarbonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding inhalation of dust, vapor, mist, or spray, not eating or smoking while handling the product, using the product only in well-ventilated areas, washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place and keeping the container tightly closed .
Propiedades
IUPAC Name |
propane-1,2,2,3-tetracarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-1-7(5-10,6-11)2-4-9/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFBXJGDOLMWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC#N)(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659789 |
Source


|
| Record name | Propane-1,2,2,3-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3-Propanetetracarbonitrile | |
CAS RN |
1274904-48-1 |
Source


|
| Record name | Propane-1,2,2,3-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,3-Propanetetracarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)
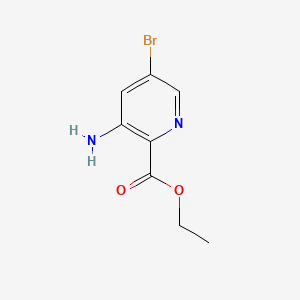
![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)




![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)
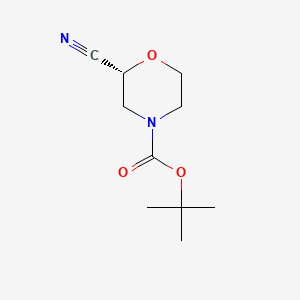
![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)

